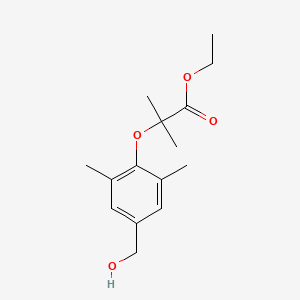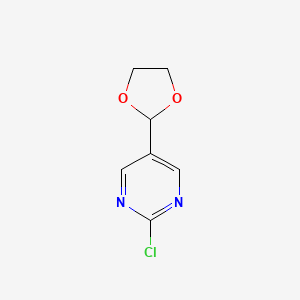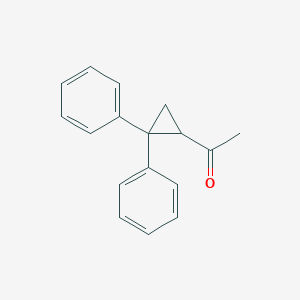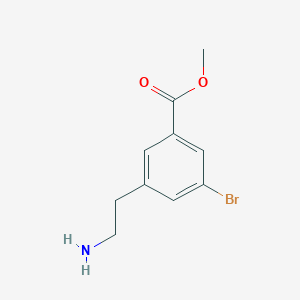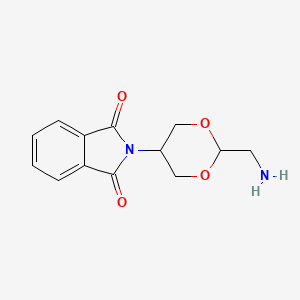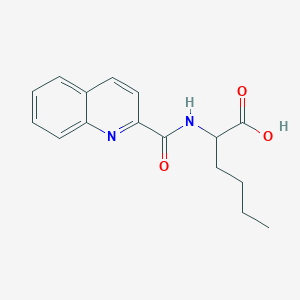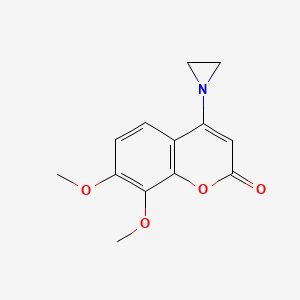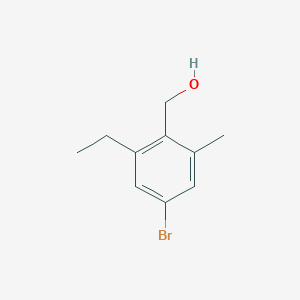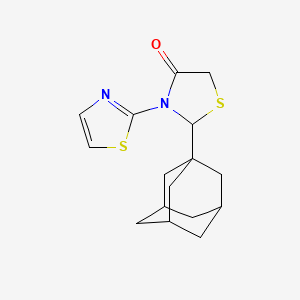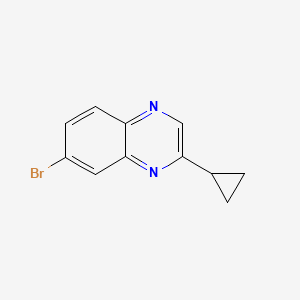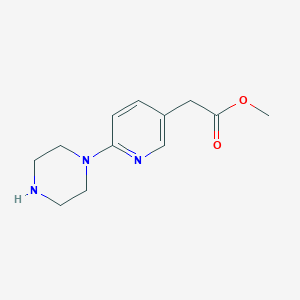
4-(1-Mercaptoethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Mercaptoethyl)benzoic acid is an organic compound with the molecular formula C9H10O2S. It is characterized by the presence of a benzoic acid moiety substituted with a mercaptoethyl group at the para position. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Mercaptoethyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1-mercaptoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the mercaptoethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反应分析
Types of Reactions: 4-(1-Mercaptoethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as substrates for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 4-(1-Sulfonylethyl)benzoic acid.
Reduction: 4-(1-Hydroxyethyl)benzoic acid.
Substitution: Various thioether or disulfide derivatives.
科学研究应用
4-(1-Mercaptoethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its mercapto group can form covalent bonds with cysteine residues in proteins, making it useful in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(1-Mercaptoethyl)benzoic acid involves its interaction with biological molecules through its mercapto and carboxylic acid groups. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition or modification of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
4-Mercaptobenzoic acid: Lacks the ethyl group, making it less hydrophobic.
4-(2-Mercaptoethyl)benzoic acid: Has a longer alkyl chain, affecting its solubility and reactivity.
4-(1-Hydroxyethyl)benzoic acid: Contains a hydroxyl group instead of a mercapto group, altering its chemical properties.
Uniqueness: 4-(1-Mercaptoethyl)benzoic acid is unique due to the presence of both a mercapto and a carboxylic acid group, providing a combination of reactivity and binding capabilities. This dual functionality makes it a valuable compound in various chemical and biological applications.
属性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC 名称 |
4-(1-sulfanylethyl)benzoic acid |
InChI |
InChI=1S/C9H10O2S/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,12H,1H3,(H,10,11) |
InChI 键 |
JQXMPKSXDNZGQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C(=O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


